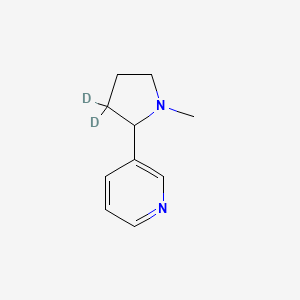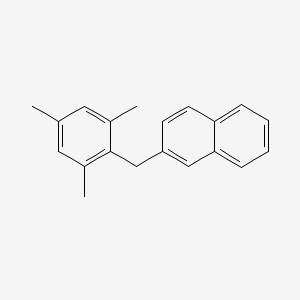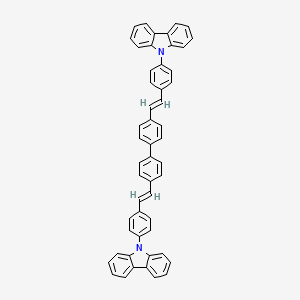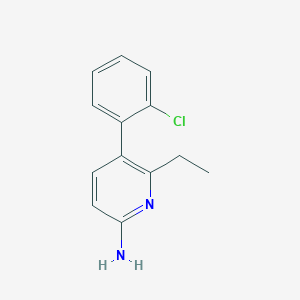![molecular formula C17H18N4O3 B14126832 N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine CAS No. 4238-39-5](/img/structure/B14126832.png)
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a dimethylamino group, which contributes to its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine typically involves a diazotization reaction followed by coupling with glycine. The process can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with glycine under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial-grade aniline derivatives and nitrous acid.
Efficient Coupling: Employing optimized conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Amines are the primary products.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The dimethylamino group enhances its solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or reacting with other chemicals in industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye with similar structural features.
Congo Red: A well-known azo dye used in histology.
Sudan III: An azo dye used for staining lipids.
Uniqueness
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine is unique due to its specific combination of functional groups, which confer distinct solubility, reactivity, and application properties compared to other azo dyes.
Propriétés
Numéro CAS |
4238-39-5 |
|---|---|
Formule moléculaire |
C17H18N4O3 |
Poids moléculaire |
326.35 g/mol |
Nom IUPAC |
2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C17H18N4O3/c1-21(2)15-9-7-14(8-10-15)20-19-13-5-3-12(4-6-13)17(24)18-11-16(22)23/h3-10H,11H2,1-2H3,(H,18,24)(H,22,23) |
Clé InChI |
CJWMQZHWLJMCAQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)

![1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one](/img/structure/B14126792.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B14126799.png)


![3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126809.png)

![Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-](/img/structure/B14126826.png)

